2-Pyridin-4-ylazepane
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Overview
Description
2-Pyridin-4-ylazepane is a heterocyclic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol It features a seven-membered azepane ring fused with a pyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-ylazepane can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives with 2-carbon π-components, such as olefins or alkynes . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the cycloaddition reactions for higher yields and purity. The use of cationic half-sandwich rare-earth catalysts has been reported to be efficient and atom-economical for synthesizing 2-alkylated pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridin-4-ylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridin-4-ylazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-ylazepane involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Piperidine: A six-membered nitrogen heterocycle with applications in pharmaceuticals.
Azepane: A seven-membered nitrogen heterocycle similar to 2-Pyridin-4-ylazepane but without the pyridine ring.
Uniqueness: this compound is unique due to its fused pyridine and azepane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-pyridin-4-ylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-11(13-7-3-1)10-5-8-12-9-6-10/h5-6,8-9,11,13H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCTZCUNZUISCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402555 |
Source
|
Record name | 2-pyridin-4-ylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-02-0 |
Source
|
Record name | 2-pyridin-4-ylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)azepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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